Product packaging for Deschloroketamine(Cat. No.:CAS No. 7063-30-1)

Deschloroketamine

カタログ番号: B12793670
CAS番号: 7063-30-1
分子量: 203.28 g/mol
InChIキー: ZAGBSZSITDFFAF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Deschloroketamine (CAS 7063-30-1), with a molecular formula of C13H17NO and a molar mass of 203.285 g/mol, is a ketamine analogue belonging to the arylcyclohexylamine class of dissociative anesthetics . This compound is supplied as a high-purity reference standard for analytical and research applications. Originally investigated as a potential immunomodulation agent and for the treatment of infections, it has never been approved for clinical use . It has since been rediscovered as a new psychoactive substance (NPS) and is the subject of ongoing scientific study . Its primary research value lies in its function as a potent NMDA receptor antagonist, making it a tool for studying glutamatergic neurotransmission and mechanisms of dissociative anesthesia . Recent in vitro studies have explored the differential cytotoxicity of its enantiomers, with findings indicating that the (S)-enantiomer exhibits higher cytotoxicity across several cell lines, including human embryonic kidney cells (HEK 293T), where it demonstrated twice the potency of the (R)-enantiomer . Research into its metabolism and biodistribution is also ongoing, with analytical methods using liquid chromatography tandem mass spectrometry (LC-MS/MS) developed to identify and quantify this compound and its metabolites, such as northis compound and dihydronordeschloroketamines, in biological matrices like serum and brain tissue . This product is intended solely for analytical purposes, including analytical method development, method validation, and quality control during drug development stages . It is strictly for laboratory research use and is not for diagnostic, therapeutic, or human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO B12793670 Deschloroketamine CAS No. 7063-30-1

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

7063-30-1

分子式

C13H17NO

分子量

203.28 g/mol

IUPAC名

2-(methylamino)-2-phenylcyclohexan-1-one

InChI

InChI=1S/C13H17NO/c1-14-13(10-6-5-9-12(13)15)11-7-3-2-4-8-11/h2-4,7-8,14H,5-6,9-10H2,1H3

InChIキー

ZAGBSZSITDFFAF-UHFFFAOYSA-N

正規SMILES

CNC1(CCCCC1=O)C2=CC=CC=C2

製品の起源

United States

Pharmacokinetic and Metabolic Research

Absorption and Distribution Studies

Research in preclinical models has demonstrated that deschloroketamine (DCK) efficiently permeates the blood-brain barrier. researchgate.netnih.gov Studies conducted in Wistar rats have shown that following subcutaneous administration, DCK is rapidly absorbed and distributed into the central nervous system. researchgate.netnih.gov Maximum concentrations of the compound in the brain were observed at 30 minutes post-administration. researchgate.netnih.gov Furthermore, these elevated brain levels were sustained, remaining high for at least 2 hours after the initial administration, indicating a significant and persistent presence in the brain. researchgate.netnih.gov This rapid uptake and retention in the brain are key characteristics of its pharmacokinetic profile. researchgate.net

Investigations into the biodistribution of this compound have provided insights into its concentration levels in various tissues, particularly in serum and the brain. nih.gov In preclinical rat models, quantification of this compound and its metabolites has been performed on samples from serum and brain tissue. nih.govresearchgate.net The concentrations of this compound in real samples have been found to range from 0.5 to 860 ng/mL. nih.govdntb.gov.ua In brain tissue, the compound has been detected at concentrations varying from 0.5 to 4700 ng/g. nih.govdntb.gov.ua The distribution data for this compound and its primary N-dealkylated metabolite, northis compound, are detailed below.

Table 1: Concentration of this compound and Metabolites in Preclinical Models

Compound Tissue Concentration Range
This compound Serum 0.5 - 860 ng/mL
Northis compound Serum 0.5 - 860 ng/mL
This compound Brain 0.5 - 4700 ng/g
Northis compound Brain 0.5 - 4700 ng/g
cis/trans-dihydronorthis compound Serum < 10 ng/mL
trans-dihydrothis compound Serum < 10 ng/mL
cis/trans-dihydronorthis compound Brain 0.5 - 70 ng/g
trans-dihydrothis compound Brain 0.5 - 70 ng/g

Data sourced from studies in rats. nih.govdntb.gov.ua

Metabolic Pathways Elucidation

The biotransformation of this compound is extensive, involving several key metabolic reactions. dntb.gov.uanih.gov Studies in both in vivo and in vitro models have identified numerous metabolites. nih.gov The primary metabolic transformations are categorized as Phase I reactions. researchgate.netdntb.gov.ua These initial pathways are crucial for the subsequent biotransformation and eventual elimination of the compound.

Phase I metabolism of this compound and its derivatives predominantly involves N-dealkylation, hydroxylation, and subsequent oxidation reactions. researchgate.netnih.gov In studies using rat models, a total of 29 Phase I metabolites have been detected for a range of this compound derivatives. dntb.gov.uanih.gov These transformations are critical in altering the chemical structure of the parent compound.

N-dealkylation is a principal metabolic pathway for this compound. researchgate.netnih.gov This process involves the removal of the N-methyl group from the parent molecule, leading to the formation of its primary active metabolite, northis compound (norDCK). nih.govdntb.gov.uaresearchgate.net In comparative studies of five different this compound derivatives, N-dealkylation metabolites were consistently identified as the most abundant metabolites found in rat urine. mdpi.com This highlights N-dealkylation as a dominant and significant route in the metabolism of this class of compounds. researchgate.net

Alongside N-dealkylation, hydroxylation represents another major Phase I metabolic pathway. researchgate.netnih.gov This reaction can occur at different positions on the this compound molecule, including the cyclohexanone (B45756) ring and the phenyl ring. nih.govmdpi.com Following an initial hydroxylation, the resulting metabolites can undergo further oxidation. nih.gov These subsequent oxidation steps can lead to the formation of metabolites with ketone or carboxylic acid functional groups. nih.govnih.gov For instance, the oxidation of a hydroxyl group on the cyclohexanone ring results in a ketone, while oxidation of a hydroxyl group on an alkyl chain can form a carboxylic acid. nih.gov Studies have also identified dihydroxylation isomers as metabolites. nih.gov

Table 2: Identified Phase I Metabolic Transformations and Resulting Metabolites

Metabolic Transformation Metabolite(s)
N-Dealkylation Northis compound (norDCK)
Hydroxylation Hydroxylated isomers (on cyclohexanone or phenyl ring)
Dihydroxylation Dihydroxylation isomers
Reduction (Hydrogenation) trans-dihydrothis compound, cis-dihydronorthis compound, trans-dihydronorthis compound
Oxidation (following hydroxylation) Ketones, Carboxylic acids

Data compiled from various preclinical metabolism studies. nih.govresearchgate.netmdpi.comnih.gov

Phase II Metabolic Conjugations

Following Phase I transformations, this compound and its metabolites can undergo Phase II conjugation reactions, which significantly increase their water solubility and facilitate their elimination from the body. The primary Phase II pathways identified for this compound are glucuronidation and N-acetylation. nih.govnih.gov

Glucuronidation is a significant Phase II metabolic pathway for this compound and its derivatives. This process involves the covalent addition of a glucuronic acid moiety to the metabolites. Studies have shown that metabolites formed after N-dealkylation can undergo glucuronidation. nih.govmdpi.com For example, a metabolite resulting from N-dealkylation and subsequent glucuronidation has been identified in the urine of Wistar rats. nih.gov This conjugation reaction enhances the hydrophilicity of the metabolites, aiding in their renal excretion.

N-acetylation is another Phase II conjugation reaction involved in the metabolism of this compound. This pathway has been observed in studies with this compound derivatives in rats, where N-dealkylated metabolites are further conjugated with an acetyl group. nih.gov The resulting acetylated N-dealkylation metabolites have been detected in rat urine using gas chromatography-mass spectrometry (GC-MS). mdpi.com

Identification of Novel Metabolites

Research into the metabolism of this compound has led to the identification of several novel metabolites, primarily through the analysis of urine from animal models. A metabolomics study employing liquid chromatography combined with high-resolution mass spectrometry successfully identified a number of significant metabolites in rat urine. scite.ainih.gov Some of the key identified metabolites are detailed in the table below.

Metabolite NameAbbreviationMetabolic PathwayReference
Northis compoundnorDCKN-dealkylation nih.govdntb.gov.ua
trans-Dihydrothis compoundtrans-dihydroDCKReduction nih.govdntb.gov.ua
cis-Dihydronorthis compoundcis-dihydronorDCKN-dealkylation, Reduction nih.govdntb.gov.ua
trans-Dihydronorthis compoundtrans-dihydronorDCKN-dealkylation, Reduction nih.govdntb.gov.ua

In a broader study on five this compound derivatives, a total of 29 Phase I and 10 Phase II metabolites were detected in rat urine, highlighting the complexity of its biotransformation. nih.govnih.gov

In Vitro Metabolism Using Hepatic Models (e.g., Pooled Human Liver Microsomes)

In vitro studies using pooled human liver microsomes (pHLMs) have been instrumental in corroborating the in vivo metabolic pathways of this compound and its analogues. These studies have confirmed that N-dealkylation and monohydroxylation are key metabolic reactions. nih.gov In one study, 19 out of 29 Phase I metabolites initially identified in vivo in rats were confirmed through incubations with pHLMs. nih.gov However, it was noted that some metabolites, such as those formed through further oxidation to ketones, dihydroxylations, and the formation of carboxylic acids, were not detected in the human in vitro incubations. nih.gov For the related compound, 2-fluorothis compound (2F-DCK), this compound itself has been identified as a metabolite in pHLM studies. researchgate.net While direct studies on the specific cytochrome P450 (CYP) enzymes responsible for this compound metabolism are limited, research on the parent compound, ketamine, indicates the involvement of CYP2B6, CYP2C9, and CYP3A4 in its N-demethylation in human liver microsomes. researchgate.net

In Vivo Metabolic Fate in Animal Models (e.g., Rodent Urine)

The in vivo metabolic fate of this compound has been primarily investigated through the analysis of urine from male Wistar rats. nih.govnih.gov Following administration, this compound is extensively metabolized, with a multitude of Phase I and Phase II metabolites being excreted in the urine. nih.govnih.gov The main metabolic pathways observed in rodent urine include N-dealkylation, hydroxylation (on both the cyclohexanone and phenyl rings), and reduction of the cyclohexanone moiety. nih.govresearchgate.net These Phase I metabolites are then subject to Phase II conjugation, primarily glucuronidation and N-acetylation, before being excreted. nih.govnih.gov For instance, studies have identified N-dealkylation followed by either glucuronidation or N-acetylation as metabolic routes. nih.gov Quantitative analysis in rat serum and brain tissue has also been developed to track the distribution of this compound and its significant metabolites, such as northis compound, trans-dihydrothis compound, and cis- and trans-dihydronorthis compound. nih.govdntb.gov.ua

The table below summarizes the concentrations of this compound and its metabolites found in rat serum and brain tissue in one study. nih.gov

CompoundConcentration Range in Serum (ng/mL)Concentration Range in Brain Tissue (ng/g)Reference
This compound0.5 - 8600.5 - 4700 nih.gov
Northis compound0.5 - 8600.5 - 4700 nih.gov
cis/trans-Dihydronordeschloroketamines< 100.5 - 70 nih.gov
trans-Dihydrothis compound< 100.5 - 70 nih.gov

Toxicokinetic Investigations

Toxicokinetic research is crucial for understanding the relationship between the systemic exposure of a xenobiotic and its toxicity. For this compound, such investigations help in characterizing its absorption, distribution, metabolism, and excretion (ADME) profile, particularly in comparison to its parent compound, ketamine, and other analogues.

Unbound Fraction Determination

The unbound fraction (fu) of a drug in plasma is a critical parameter in pharmacokinetics, as it is generally the unbound drug that is available to interact with pharmacological targets, undergo metabolism, and be cleared from the body. nuvisan.com The determination of fu is essential for the accurate interpretation of pharmacokinetic data and for in vitro-in vivo extrapolation. nuvisan.comresearchgate.net

A comparative toxicokinetic study investigated the unbound fraction of this compound alongside four analogues: ketamine, norketamine, 2-fluorothis compound (2FDCK), and methoxetamine. nih.govresearchgate.net Using ultrafiltration, the study determined the fu for this group of compounds to be within the range of 0.54 to 0.84. nih.govresearchgate.net Within this group, this compound was found to be the least bound to plasma proteins, exhibiting the highest unbound fraction. nih.govresearchgate.net Conversely, ketamine was identified as the most bound compound. nih.govresearchgate.net This difference in plasma protein binding is consistent with the lipophilicity (logP) of the compounds. nih.govresearchgate.net

CompoundUnbound Fraction (fu) RangeBinding Characteristic
This compound0.54 - 0.84Least Bound
KetamineMost Bound
NorketamineIntermediate
2-Fluorothis compound (2FDCK)Intermediate
MethoxetamineIntermediate

Hepatic Clearance In Vitro-In Vivo Extrapolation (IVIVE)

In vitro-in vivo extrapolation (IVIVE) is a method used to predict the in vivo hepatic clearance of a drug from data generated in in vitro systems, such as human liver microsomes. nih.govresearchgate.net This process involves measuring the intrinsic clearance (CLint) in vitro, which is then scaled up using physiological parameters to estimate the in vivo hepatic clearance. researchgate.netnih.gov Accurate IVIVE is valuable in drug development for predicting first-in-human doses. nih.gov

In a study utilizing pooled human liver microsomes, the IVIVE of hepatic clearance was calculated for several ketamine analogues. nih.govresearchgate.net The results for ketamine and methoxetamine yielded hepatic clearance values (CLparallel-tube) of 18.1 mL/min/kg and 5.44 mL/min/kg, respectively. nih.govresearchgate.net However, for this compound, the IVIVE of hepatic clearance was disregarded. nih.govresearchgate.net This was attributed to the very low elimination of the drug observed under the specific experimental conditions of the in vitro assay. nih.govresearchgate.net This finding suggests that this compound is metabolized at a very slow rate by the hepatic enzymes present in the microsomal system used. nih.govresearchgate.net A slower pharmacokinetic profile for this compound compared to ketamine has also been noted in other research, which aligns with reports of its longer duration of action. nih.govresearchgate.netresearchgate.net

Comparative Toxicokinetics with Analogues

Comparing the toxicokinetic parameters of this compound with its structural analogues provides a basis for understanding the potential impact of minor structural modifications on a compound's metabolic fate and potency. nih.govresearchgate.net

Research has provided a direct comparison of key toxicokinetic parameters for this compound, ketamine, norketamine, 2-fluorothis compound (2FDCK), and methoxetamine. nih.govresearchgate.net As detailed in the sections above, this compound distinguishes itself within this group by having the highest fraction of unbound drug in plasma (least protein binding) and exhibiting negligible elimination in human liver microsome studies, which prevented the calculation of its hepatic clearance via IVIVE. nih.govresearchgate.net

In contrast, ketamine had the lowest unbound fraction and the highest hepatic clearance value among the tested compounds. nih.govresearchgate.net A negative correlation was noted between the molecular weight of the halogen atom at the ortho-position and the IVIVE hepatic clearance. nih.govresearchgate.net The significantly slower in vitro metabolism of this compound compared to ketamine and some of its other analogues is a key differentiating toxicokinetic feature. nih.govresearchgate.netnih.gov

CompoundUnbound Fraction (fu) CharacteristicIVIVE of Hepatic Clearance (CLparallel-tube)
This compoundLeast Bound (Highest fu)Disregarded due to low elimination
KetamineMost Bound (Lowest fu)18.1 mL/min/kg
NorketamineIntermediateData not specified in source
2-Fluorothis compound (2FDCK)IntermediateData not specified in source
MethoxetamineIntermediate5.44 mL/min/kg

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Elements for Receptor Activity

The foundational structure of an arylcyclohexylamine is essential for its activity as an NMDA receptor antagonist. wikipedia.orgresearchgate.net This structure consists of three key components:

An Aryl Group: Typically a phenyl ring, this group is attached to the cyclohexyl ring. Modifications to this ring, such as substitutions, can significantly alter the compound's binding affinity and efficacy. wikipedia.orgresearchgate.net

A Cyclohexyl Ring: This saturated ring is central to the molecule's three-dimensional shape. The introduction of a ketone group on this ring, as seen in ketamine and deschloroketamine, is a notable structural feature. nih.gov The cyclohexane (B81311) ring itself is considered necessary for NMDA receptor antagonism. mdpi.com

An Amine Group: The amine is typically secondary, such as a methylamino or ethylamino group, or part of a tertiary cycloalkylamine like piperidine. wikipedia.org This group is positioned geminal to the aryl moiety and is crucial for the compound's interaction with the receptor. wikipedia.org

This compound, or 2-(methylamino)-2-phenylcyclohexanone, possesses these core elements. ontosight.ai Its activity is predicated on how these structural motifs interact with the phencyclidine (PCP) binding site within the NMDA receptor channel. wikipedia.orgresearchgate.net

Impact of Structural Modifications on Pharmacological Profile

Modifying the arylcyclohexylamine scaffold allows for a "fine-tuning" of the resulting pharmacological profile. wikipedia.org These modifications can influence receptor binding, metabolic stability, and stereoselectivity.

The substitution of halogen atoms on the ortho position of the phenyl ring has a pronounced effect on the metabolic profile of ketamine analogs, primarily concerning their interaction with the cytochrome P450 enzyme CYP2B6, a major catalyst for their N-demethylation. nih.govresearchgate.netacs.org

A comparative study of ketamine analogs revealed that changes in the halogen substituent led to substantial differences in the Michaelis constant (Kₘ), which reflects the apparent substrate binding affinity. nih.govresearchgate.net The removal of the chlorine atom, resulting in this compound, significantly increases the Kₘ value, indicating a much lower binding affinity for the CYP2B6 enzyme compared to its halogenated counterparts. nih.govresearchgate.netacs.org

Conversely, the maximum reaction rate (Vₘₐₓ) varied only minimally among the analogs, suggesting that the primary consequence of halogen substitution is the alteration of binding affinity rather than the catalytic rate. nih.govresearchgate.net The trend for Kₘ values was determined to be Bromoketamine < Ketamine (Chloro) < Fluoroketamine < this compound (Hydrogen), with this compound showing an 18-fold higher Kₘ than bromoketamine. researchgate.netacs.org This suggests that the presence and nature of the halogen are critical determinants of metabolic N-demethylation. nih.govresearchgate.net

Table 1: Influence of Halogen Substitution on CYP2B6-Catalyzed N-demethylation Data sourced from in vitro studies on ketamine analogs. nih.govresearchgate.netacs.org

This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-deschloroketamine and (R)-deschloroketamine. who.intrsc.org Research has demonstrated that the pharmacological activity of arylcyclohexylamines is often highly enantioselective. nih.gov

Studies comparing the enantiomers of this compound have shown that (S)-deschloroketamine is a more potent NMDA receptor antagonist than its (R)-counterpart. researchgate.netnih.gov In one study, the IC₅₀ value for S-DCK at the NMDA receptor was found to be 0.9 μM, compared to 2.5 μM for R-DCK. In behavioural studies with rats, (S)-deschloroketamine produced more pronounced stimulatory effects on locomotion than the (R)-enantiomer. researchgate.netnih.gov This stereoselectivity is a common feature among arylcyclohexylamines, where the (S)-enantiomer is generally the more active form. mdpi.com Cytotoxicity studies have also indicated that (S)-deschloroketamine generally exhibits higher cytotoxicity across various cell lines compared to the (R)-enantiomer. rsc.orgresearchgate.net

Table 2: Comparative Activity of this compound Enantiomers Data sourced from in vitro and in vivo studies. researchgate.netnih.gov

Predictive Modeling of Biological Activity from Molecular Structure

Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. jmaterenvironsci.com This methodology is a significant tool in contemporary drug design for predicting the activity of new molecules. jmaterenvironsci.comyoutube.com

For arylcyclohexylamines, 3D-QSAR models have been developed to predict their inhibitory activity at the NMDA receptor. jmaterenvironsci.com These models use statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to build a relationship between the molecular descriptors of the compounds and their biological effects. jmaterenvironsci.com

In the context of metabolism, computational models have also been employed. For instance, a Bayesian log Kₘ model was generated to predict the metabolic interaction of ketamine analogs with CYP2B6. nih.govresearchgate.net While the model successfully predicted the activity for this compound, it struggled with fluoroketamine, highlighting the complexities and limitations of current predictive models. nih.govresearchgate.net Molecular docking simulations, which predict the preferred orientation of a molecule when bound to a receptor, have also been used. For this compound, docking poses suggested a π-stacking interaction with the F297 residue in the CYP2B6 active site. nih.govresearchgate.net Such predictive tools are invaluable for understanding the structural requirements for receptor binding and for designing novel compounds with desired pharmacological profiles. jmaterenvironsci.com

Preclinical Pharmacodynamic and Behavioral Investigations

In Vivo Behavioral Assessments in Animal Models

Preclinical behavioral studies in animal models are crucial for characterizing the psychoactive and neurocognitive effects of new compounds. For deschloroketamine, these assessments have centered on its impact on motor function, sensory processing, and its potential for reward and reinforcement.

This compound has been shown to exert significant effects on spontaneous locomotor activity in rodents. Studies in both mice and rats have demonstrated that DCK produces a stimulatory effect on locomotion. nih.govrsds.org For instance, in mice, a 10 mg/kg dose of this compound was found to cause a significant increase in locomotor activation and stereotypic movements, an effect comparable to that produced by the same dose of ketamine. nih.gov Research in Wistar rats also confirmed these stimulatory properties. researchgate.netnih.gov

Further investigations into the enantiomers of this compound revealed stereospecific activity. The S-enantiomer (S-DCK) was reported to have more pronounced stimulatory properties on locomotion compared to the R-enantiomer (R-DCK). researchgate.netnih.gov One study quantified this difference, noting that S-DCK induced 2.5-fold greater locomotor activity than R-DCK at an equivalent dose. Interestingly, the stimulatory effects of racemic this compound on locomotion appear to be shorter-lived than its disruptive effects on sensorimotor gating. researchgate.netnih.gov

Table 1: Effects of this compound on Locomotor Activity in Rodents

Compound Species Key Finding Reference(s)
This compound (10 mg/kg) Mouse Increased locomotor activation, similar to ketamine. nih.gov
This compound (18-56 mg/kg) Mouse Dose-dependent increases in locomotor activity. nih.gov
This compound (racemic) Rat Produced stimulatory effects on locomotion. researchgate.netnih.gov
S-Deschloroketamine Rat Exhibited more pronounced stimulatory properties than R-DCK. researchgate.netnih.gov

Sensorimotor gating is a neurological process that filters out redundant or unnecessary stimuli from a flood of sensory information, preventing sensory overload and cognitive fragmentation. A common method to measure this in animal models is the prepulse inhibition (PPI) of the acoustic startle response. Deficits in PPI are associated with certain neuropsychiatric disorders.

Research has consistently shown that this compound robustly disrupts PPI in rats, indicating an impairment of sensorimotor gating mechanisms. researchgate.netnih.gov This effect is a hallmark of NMDA receptor antagonists like ketamine and phencyclidine. When examining the enantiomers, one study found that the potency in disrupting PPI was comparable between S-DCK and R-DCK. researchgate.netnih.gov However, another report suggested that S-DCK leads to a more pronounced disruption of PPI. This indicates that while both enantiomers interfere with sensorimotor gating, there may be subtle differences in their potency or efficacy.

Table 2: this compound Effects on Prepulse Inhibition (PPI)

Compound Species Effect on PPI Finding Detail Reference(s)
This compound (racemic) Rat Disruption Robustly disrupted PPI, indicative of impaired sensorimotor gating. researchgate.netnih.gov
S-Deschloroketamine vs. R-Deschloroketamine Rat Disruption Potency in disrupting PPI was found to be comparable between enantiomers. researchgate.netnih.gov

To investigate the rewarding and reinforcing properties of this compound, researchers employ behavioral paradigms such as the conditioned place preference (CPP) and self-administration (SA) tests. The CPP paradigm assesses the rewarding effects of a compound by measuring an animal's preference for an environment previously paired with the substance. Self-administration studies directly measure the reinforcing effects by allowing animals to learn to perform an action (e.g., press a lever) to receive the compound.

Studies have shown that this compound induces a conditioned place preference in mice at a dose of 10 mg/kg, suggesting it has rewarding properties. nih.gov This finding is consistent with results from studies in Wistar rats, which also demonstrated that DCK induces place preference. researchgate.netnih.gov In self-administration tests, mice showed an increase in active lever presses to receive infusions of this compound (1 mg/kg/infusion), indicating that the compound has reinforcing effects. nih.gov Collectively, these data from investigational behavioral paradigms suggest that this compound possesses both rewarding and reinforcing properties in animal models. nih.gov

Comparative Pharmacodynamic Profiles with Analogues

The primary mechanism of action for this compound, like other arylcyclohexylamines, is antagonism of the N-methyl-D-aspartate (NMDA) receptor. researchgate.netnih.gov Its pharmacodynamic profile is most appropriately understood in comparison to its direct analogue, ketamine, and other related compounds.

In vitro studies using human NMDA receptors have established that the antagonist activity of this compound is comparable to that of ketamine. researchgate.netnih.gov There is, however, clear stereoselectivity in its action. The S-enantiomer of this compound (S-DCK) is a more potent NMDA receptor antagonist than the R-enantiomer (R-DCK). researchgate.netnih.gov Some reports provide specific half-maximal inhibitory concentration (IC50) values, showing S-DCK with an IC50 of 0.9 µM and R-DCK with an IC50 of 2.5 µM for NMDA receptor antagonism. For comparison, racemic this compound has a reported IC50 of approximately 1.2 µM, which is slightly more potent than ketamine's reported IC50 of ~1.5 µM.

Table 3: Comparative NMDA Receptor Antagonist Activity

Compound Receptor Subtype IC50 Potency Comparison Reference(s)
(S)-Deschloroketamine Human NMDA 0.9 µM More potent than (R)-DCK and Ketamine.
(R)-Deschloroketamine Human NMDA 2.5 µM Less potent than (S)-DCK and Ketamine.
This compound (racemic) Human NMDA ~1.2 µM Slightly more potent than Ketamine.
Ketamine (racemic) Human NMDA ~1.5 µM Standard for comparison.

Mechanistic Neuropharmacology in Preclinical Systems

Understanding the effects of this compound at the cellular and network level is essential for elucidating the mechanisms that underlie its behavioral effects. Research in this area focuses on how the compound alters neuronal function, particularly within key brain regions like the hippocampus.

As an NMDA receptor antagonist, this compound's primary action is to block the flow of ions through the NMDA receptor channel, a critical component for synaptic plasticity, learning, and memory. While specific studies detailing the direct effects of this compound on hippocampal network activity are limited in publicly available literature, its mechanism allows for informed extrapolation from studies on its close analogue, ketamine.

A key function of hippocampal circuits that is dependent on NMDA receptors is long-term potentiation (LTP), a form of synaptic plasticity believed to be a cellular correlate of learning and memory. Ketamine has been shown to inhibit LTP in hippocampal slices. nih.govresearchgate.net For example, ketamine inhibits LTP in the CA1 region of the hippocampus with an IC50 value of approximately 15 µM. nih.gov Given this compound's similar and slightly more potent NMDA receptor antagonism, it is highly probable that it also inhibits LTP in hippocampal preparations. Furthermore, both this compound and its analogue diphenidine (B1206869) have been found to increase dopamine (B1211576) levels in PC-12 cells, which are a model system for neurosecretion, suggesting an indirect effect on monoaminergic systems that could also influence network activity. nih.gov

Exploratory and Emerging Research Areas

In Vitro Cytotoxicity of Enantiomers (Focus on Cellular Mechanisms, not effects)

Research into the cytotoxic profile of deschloroketamine has revealed differences between its enantiomers. rsc.orgvscht.cz A study investigating the in vitro cytotoxicity of racemic this compound and its individual (S)- and (R)-enantiomers was conducted on nine different cell lines. rsc.orgvscht.cz The results indicated that the (S)-enantiomer generally exhibited higher cytotoxicity. rsc.orgvscht.cz

Specifically, in human embryonic kidney cells (HEK 293T), (S)-deschloroketamine was found to be approximately twice as potent in its cytotoxic action as the (R)-enantiomer, with the (S)-enantiomer reaching the half-maximal inhibitory concentration (IC50) at a concentration below 1 mM. rsc.orgvscht.cz Minor differences in the cytotoxicity of the enantiomers were also noted in a cardiac model using H9C2 cells and in SH-SY5Y neuroblastoma cells. rsc.org However, live-cell fluorescence microscopy at sub-IC50 concentrations showed only a minor impact of either the racemate or the individual enantiomers on the endoplasmic reticulum and mitochondria in SH-SY5Y cells. rsc.org

The synthesis of racemic this compound and the separation of its enantiomers were achieved using high-performance liquid chromatography (HPLC) on a chiral polysaccharide column. rsc.orgvscht.cz The absolute configuration of these enantiomers was determined through a combination of vibrational circular dichroism, ab initio calculations, and confirmed by X-ray diffraction of single crystals. rsc.orgvscht.cz

In Vitro Cytotoxicity of this compound Enantiomers
General Finding (S)-deschloroketamine generally exhibits higher cytotoxicity than (R)-deschloroketamine. rsc.orgvscht.cz
HEK 293T Cells (S)-enantiomer is approximately twice as potent as the (R)-enantiomer. rsc.orgvscht.cz
H9C2 and SH-SY5Y Cells Small differences observed in the cytotoxicities of the enantiomers. rsc.org
Cellular Organelles (SH-SY5Y) Minor effect on endoplasmic reticulum and mitochondria at sub-IC50 concentrations. rsc.org

Comparative Preclinical Research on Dissociative Anesthetics

Preclinical studies in animal models have been conducted to compare the pharmacological profile of this compound with other dissociative anesthetics, primarily its parent compound, ketamine. Research in Wistar rats has shown that this compound exhibits a behavioral and addictive profile similar to ketamine. nih.gov

Pharmacokinetic studies revealed that this compound rapidly crosses the blood-brain barrier, reaching maximum levels in the brain at 30 minutes post-administration and remaining elevated for up to 2 hours. nih.gov Its antagonist activity at the N-methyl-D-aspartate (NMDA) receptor is comparable to that of ketamine. nih.gov

In terms of its enantiomers, (S)-deschloroketamine was generally found to be more active and potent than (R)-deschloroketamine. nih.gov For instance, S-DCK demonstrated more pronounced stimulatory properties on locomotion. nih.gov However, the potency in disrupting prepulse inhibition (a measure of sensorimotor gating) was comparable between the two enantiomers. nih.gov The pharmacokinetic profile of this compound is slightly slower than that of ketamine, which aligns with reports of its longer duration of action. nih.gov

Research on other related compounds, such as 2-Fluorothis compound (2-FDCK), provides further comparative context. In preclinical models, 2-FDCK's potency was found to be roughly equivalent to that of ketamine. who.int In vitro to in vivo extrapolation predicts that 2-FDCK has a lower intrinsic hepatic clearance than ketamine, suggesting a longer duration of effects. wikipedia.org

Comparative Preclinical Data: this compound vs. Ketamine
Behavioral & Addictive Profile Similar to ketamine. nih.gov
NMDA Receptor Antagonism Comparable to ketamine. nih.gov
Pharmacokinetics Slower profile than ketamine, longer duration. nih.gov
(S)-Enantiomer Activity Generally more active than the (R)-enantiomer. nih.gov

Development of Research Standards and Reference Materials

The emergence of this compound in non-clinical settings has necessitated the development of analytical reference materials and standards to support research and forensic applications. bertin-bioreagent.comcaymanchem.com Certified reference materials (CRMs) for this compound (hydrochloride) are available and are manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards. caymanchem.comcaymanchem.com These standards are crucial for the accurate identification and quantification of the compound in various samples. caymanchem.com

The availability of these reference materials, which are categorized as arylcyclohexylamines, is often restricted to licensed controlled substance laboratories and qualified academic research institutions. bertin-bioreagent.com These materials are used for a variety of purposes, including analytical method development and validation, and for quality control during synthesis and formulation. axios-research.com

Furthermore, research has been conducted to identify the metabolites of this compound. researchgate.net A study involving the screening of rat urine samples led to the identification of several metabolites, including trans-dihydrothis compound, cis- and trans-dihydronorthis compound, and northis compound. researchgate.net The in-house synthesis of these metabolites has enabled the development of validated quantification methods for their detection in serum and brain tissue using liquid chromatography-tandem mass spectrometry. researchgate.net

This compound Research Standards and Materials
Material Type Analytical Reference Material, Certified Reference Material (CRM). bertin-bioreagent.comcaymanchem.comcaymanchem.com
Categorization Arylcyclohexylamine. bertin-bioreagent.comcaymanchem.com
Standards Manufactured to meet ISO/IEC 17025 and ISO 17034. caymanchem.comcaymanchem.com
Applications Research, forensic analysis, analytical method development and validation. bertin-bioreagent.comaxios-research.com
Metabolite Standards Synthesized for trans-dihydrothis compound, cis- and trans-dihydronorthis compound, and northis compound. researchgate.net

Q & A

Basic: What are the primary metabolic pathways of deschloroketamine (DCK) and its derivatives in mammalian systems?

Methodological Answer:
In vivo metabolic pathways of DCK derivatives (e.g., 2-oxo-PCMe, 2-oxo-PCE) involve phase I and II biotransformation. Studies in male Wistar rats (oral administration, 2 mg/kg) identified metabolites via liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) and gas chromatography-mass spectrometry (GC-MS). Key steps include:

  • Sample preparation : Urine and fecal samples collected over 24 h, processed via solid-phase extraction (SPE), glucuronidase/aryl-sulfatase cleavage, and liquid-liquid extraction (LLE).
  • Metabolite identification : Hydroxylation, N-dealkylation, and ketone reduction pathways dominate, with glucuronidation observed in phase II metabolism .

Advanced: How do metabolic profiles differ between in vivo models and microbial biotransformation in wastewater (WW) systems? Methodological Answer: WW-based epidemiology studies demonstrate microbial biotransformation of DCK derivatives using influent samples incubated under controlled conditions. LC-HRMS/MS analysis reveals that parent compounds and primary metabolites (e.g., hydroxylated derivatives) persist in WW, enabling consumption estimation. Key discrepancies:

  • In vitro WW incubations : Microbial enzymes preferentially target ketone reduction over N-dealkylation, unlike mammalian systems.
  • Detection sensitivity : LC-HRMS/MS outperforms GC-MS in identifying substance-specific metabolites, which are critical for distinguishing DCK derivatives in WW .

Basic: Which analytical techniques are validated for structural elucidation and purity assessment of DCK and its analogs?

Methodological Answer:
A multi-technique approach is essential:

  • GC/MS : Provides electron ionization (EI) spectra with fragment ions (e.g., m/z 175, 160) for preliminary identification .
  • LC/ESI-HRMS : Delivers accurate mass measurements (e.g., MH⁺ ions with <2 ppm error) and isotopic pattern analysis (e.g., M+1, M+2 peaks) to confirm molecular formulas .
  • NMR : Resolves stereochemistry and confirms backbone structure via ¹H/¹³C spectra (e.g., cyclohexanone ring conformation) .

Advanced: How can enantiomers of DCK be resolved, and what are their cytotoxic profiles? Methodological Answer:

  • Chiral separation : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to isolate (R)- and (S)-enantiomers. Absolute configuration is confirmed via circular dichroism (CD) and single-crystal X-ray diffraction .
  • Cytotoxicity assessment : In vitro testing on human cell lines (e.g., HEK 293T, SH-SY5Y) reveals (S)-DCK exhibits higher cytotoxicity (IC₅₀ <1 mM) than (R)-DCK. Live-cell fluorescence microscopy shows minor endoplasmic reticulum stress at sub-IC₅₀ doses .

Basic: What methodologies are recommended for detecting DCK and metabolites in biological matrices?

Methodological Answer:

  • Urine screening : Hydrolyze samples with β-glucuronidase, followed by SPE and LC-MS/MS analysis. Key targets include hydroxylated and N-dealkylated metabolites .
  • Serum/brain tissue quantification : Use validated LC-MS/MS protocols with deuterated internal standards (e.g., DCK-d₄) for precise quantification in preclinical models .

Advanced: How can wastewater epidemiology be integrated with clinical data to monitor DCK abuse trends? Methodological Answer:

  • WW sampling : Collect influent samples, filter, and analyze via LC-HRMS/MS to detect DCK and metabolites. Normalize data using population biomarkers (e.g., creatinine).
  • Cross-validation : Compare WW data with clinical urine screening results to identify regional consumption patterns and novel metabolites .

Basic: What in vitro models are suitable for studying DCK’s pharmacological effects?

Methodological Answer:

  • Receptor binding assays : Use radiolabeled NMDA receptor antagonists (e.g., [³H]MK-801) in rat brain homogenates to assess DCK’s affinity .
  • Cell viability assays : Employ MTT/XTT assays on neuroblastoma (SH-SY5Y) or kidney (HEK 293T) cell lines to evaluate cytotoxicity .

Advanced: How can preclinical studies balance therapeutic potential (e.g., antidepressant effects) with abuse liability assessment? Methodological Answer:

  • Behavioral models : Test locomotor stimulation in mice (e.g., open-field tests) at sub-anesthetic doses (10–30 mg/kg) to quantify abuse potential .
  • Therapeutic protocols : Administer low-dose DCK (e.g., 2–5 mg/kg) in rodent models of depression, monitoring forced swim test immobility and synaptic plasticity markers (e.g., BDNF) .

Basic: How are toxicological screening protocols optimized for DCK in forensic settings?

Methodological Answer:

  • Multi-analyte panels : Include DCK and metabolites (e.g., hydroxylated derivatives) in LC-HRMS/MS panels for postmortem blood/urine analysis .
  • Cross-reactivity testing : Validate immunoassays against structurally similar NPS (e.g., 3-MeO-PCE) to minimize false positives .

Advanced: What computational tools predict DCK’s metabolic fate and pharmacokinetics? Methodological Answer:

  • In silico modeling : Use software like MetaSite to simulate phase I metabolism (CYP450 isoforms) and ADMET predictors (e.g., SwissADME) for bioavailability estimation .
  • Molecular dynamics : Model DCK-NMDA receptor interactions to rationalize stereoselective effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。